molecular formula C21H28N2O4 B5524586 (1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5524586
M. Wt: 372.5 g/mol
InChI Key: PXEIDJSUQARTFN-DLBZAZTESA-N
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Description

(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C21H28N2O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.20490738 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Divergent Synthesis Routes: A study by Zezula, Jacobson, and Rice (2007) detailed a novel synthetic route for creating ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, highlighting the chemical's versatility and potential for generating complex molecular architectures (Zezula, Jacobson, & Rice, 2007).
  • Bicyclic σ Receptor Ligands: Research by Geiger et al. (2007) synthesized stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, demonstrating high σ1 receptor affinity and cytotoxic activity against human tumor cell lines, suggesting potential therapeutic applications (Geiger et al., 2007).

Pharmacological Applications

  • Opioid Receptor Affinity: A study by Siener et al. (2000) on the affinity of 3,7-diazabicyclo[3.3.1]nonan-9-ones to opioid receptors found that most of the synthesized diazabicycles showed considerable affinity for the kappa-receptor, indicating potential for development as peripheral kappa-agonists for conditions like rheumatoid arthritis (Siener et al., 2000).
  • Biological Activity of Bispidine Derivatives: Malmakova et al. (2021) synthesized novel derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, examining their biological activity and toxicity. These compounds showed local anesthetic activity with low toxicity, underscoring their potential for further pharmacological exploration (Malmakova et al., 2021).

Structural and Chemical Analysis

  • Crystallographic Studies: Parthiban et al. (2009) conducted a detailed structural analysis of a related compound, providing insights into its molecular conformation and intermolecular interactions. This research contributes to a deeper understanding of the compound's chemical behavior and potential for further chemical modifications (Parthiban et al., 2009).

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-3-12-23-17-7-4-16(21(23)26)13-22(14-17)20(25)11-10-19(24)15-5-8-18(27-2)9-6-15/h5-6,8-9,16-17H,3-4,7,10-14H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEIDJSUQARTFN-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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